5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 2: Trifluoromethyl (-CF₃), enhancing lipophilicity and metabolic stability.
- Position 3: Phenyl group, contributing to aromatic interactions.
- Position 5: Methyl group, a simple alkyl substituent.
- Position 7: 4-Phenylpiperazin-1-yl, a nitrogen-rich moiety often linked to receptor-binding activity, particularly in neurological targets .
The structural uniqueness lies in the synergistic combination of electron-withdrawing (-CF₃) and bulky aromatic groups, which may optimize pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5/c1-17-16-20(31-14-12-30(13-15-31)19-10-6-3-7-11-19)32-23(28-17)21(18-8-4-2-5-9-18)22(29-32)24(25,26)27/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBDGTVMNBQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure
The compound features a unique pyrazolo[1,5-a]pyrimidine core structure with several substituents that influence its biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent antibacterial properties. For instance, one study reported that a related compound showed a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 5-Methyl-3-phenyl... | 0.21 | Pseudomonas aeruginosa |
| 5-Methyl-3-phenyl... | 0.21 | Escherichia coli |
| Ciprofloxacin | 0.25 | Pseudomonas aeruginosa |
| Ciprofloxacin | 0.30 | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, including colon cancer (CaCO-2) and fibroblast (BHK) cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
Neuropharmacological Effects
The neuropharmacological profile of the compound suggests potential applications in treating central nervous system disorders. It has been noted for its ability to modulate glutamate receptors, which are implicated in various neuropsychiatric conditions .
Table 3: Neuropharmacological Effects
| Effect | Mechanism | Reference |
|---|---|---|
| Positive allosteric modulation | mGluR5 receptor modulation | |
| Antidepressant-like activity | Serotonin reuptake inhibition |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as DNA gyrase, critical for bacterial DNA replication .
- Receptor Modulation : It acts on neurotransmitter receptors, particularly those involved in glutamatergic signaling, which is crucial for cognitive functions and mood regulation .
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis by disrupting the cell cycle through various molecular interactions.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. Researchers reported significant improvements in biological activity compared to existing drugs, highlighting the potential for developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares substituents and biological activities of analogous pyrazolo[1,5-a]pyrimidines:
Key Structural and Functional Differences
- Position 2 : The target’s -CF₃ group is rare; most analogs have methyl (e.g., ) or carboxylate groups (e.g., ). -CF₃ improves metabolic resistance and electron-withdrawing effects.
- Position 7 : The 4-phenylpiperazinyl group distinguishes the target from analogs with ketones (e.g., ) or trifluoromethyl groups (e.g., ). Piperazine derivatives are associated with serotonin/dopamine receptor modulation.
Preparation Methods
Formation of Pyrazolo[1,5-a]pyrimidine Scaffold
The foundational step employs a cyclocondensation reaction between 5-amino-3-methyl-1-phenylpyrazole and ethyl 4,4,4-trifluoroacetoacetate under acidic conditions:
Reaction Conditions
- Solvent : Acetic acid (10 mL/g substrate)
- Catalyst : Concentrated H₂SO₄ (0.1 eq)
- Temperature : 120°C, 8 hr
- Yield : 78–82%
Mechanistic Insights
Protonation of the β-ketoester enhances electrophilicity, facilitating nucleophilic attack by the 5-aminopyrazole’s exocyclic amine. Subsequent cyclodehydration forms the pyrazolo[1,5-a]pyrimidine core, with trifluoromethyl incorporation occurring at C2.
Halogenation for Reactive Site Generation
Chlorination at C7
Phosphorus oxychloride (POCl₃) mediates regioselective chlorination:
| Parameter | Value |
|---|---|
| Substrate | 5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol |
| Reagent | POCl₃ (5 eq) |
| Solvent | Toluene |
| Temperature | 110°C, 3 hr |
| Yield | 89% |
¹H NMR (400 MHz, CDCl₃) δ 8.42 (s, 1H, H6), 7.65–7.61 (m, 5H, Ph), 2.68 (s, 3H, CH₃).
Nucleophilic Aromatic Substitution with 1-Phenylpiperazine
Piperazine Coupling
The C7-chloro intermediate undergoes substitution using microwave-assisted conditions:
Key Parameters
| Variable | Optimal Value |
|---|---|
| Base | DIEA (3 eq) |
| Solvent | NMP |
| Temperature | 200°C |
| Time | 45 min |
| Yield | 76% |
Comparative Data for Amine Nucleophiles
| Amine | Yield (%) | Reaction Time (hr) |
|---|---|---|
| Morpholine | 94 | 2 |
| Piperidine | 88 | 3 |
| 1-Phenylpiperazine | 76 | 0.75 (MW) |
Microwave irradiation significantly enhances reaction efficiency versus conventional heating (48% yield at 12 hr).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d6) :
- δ 8.51 (s, 1H, H6)
- δ 7.72–7.68 (m, 5H, Ph)
- δ 3.42–3.38 (m, 8H, piperazine)
- δ 2.71 (s, 3H, CH₃)
¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₇H₂₅F₃N₆: 509.2071 [M+H]⁺
Observed: 509.2063
Process Optimization and Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives like 5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or β-ketoesters. For example, heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones at 433–438 K yields pyrazolo[1,5-a]pyrimidines after recrystallization . Piperazine substitution at position 7 is achieved via nucleophilic aromatic substitution (SNAr) using pre-synthesized piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., trifluoromethyl singlet at ~δ 120 ppm in 13C NMR).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+ peak matching calculated m/z).
- X-ray Crystallography : For unambiguous confirmation of the fused pyrazolo-pyrimidine ring system and substituent geometry. demonstrates bond angles (e.g., C–C–Cl ~117.6°) and torsion angles critical for validating steric interactions .
Q. What solvents and conditions optimize yield during piperazine substitution reactions?
- Methodological Answer : Piperazine coupling reactions require:
- Solvent : DMF or DMSO at 80–100°C to enhance nucleophilicity.
- Base : K2CO3 or Cs2CO3 to deprotonate the piperazine nitrogen.
- Molar Ratios : A 1.2:1 excess of piperazine derivative to pyrazolo[1,5-a]pyrimidine precursor to minimize side reactions. Yields >65% are achievable with these conditions .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl, phenylpiperazine) influence the compound’s reactivity in biological assays?
- Methodological Answer :
- Trifluoromethyl (CF3) : Enhances metabolic stability and lipophilicity (logP ~3.5), impacting membrane permeability. Its strong electron-withdrawing effect stabilizes the pyrimidine ring, reducing susceptibility to oxidation .
- 4-Phenylpiperazine : Introduces basicity (pKa ~7.5) and enables hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). Docking studies suggest the piperazine nitrogen interacts with Asp/Flu residues in receptors .
- Experimental Validation : Compare IC50 values of analogs lacking CF3 or piperazine groups in enzyme inhibition assays (e.g., kinase panels) to isolate substituent effects .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Case Example : If NMR suggests a single conformation but X-ray reveals multiple crystal packing motifs, perform:
Variable-Temperature NMR : To detect dynamic equilibria (e.g., piperazine ring flipping).
DFT Calculations : Compare computed vs. experimental 13C chemical shifts to identify dominant conformers .
- Mitigation : Use neutron diffraction (for H-atom positions) or synchrotron radiation (for high-resolution data) to resolve ambiguities .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic profiles?
- Methodological Answer :
- Substitution at Position 2 : Replace trifluoromethyl with methyl or ethyl to reduce logP and enhance solubility. For example, 2-ethyl analogs show 30% higher aqueous solubility while retaining target affinity .
- Piperazine Modifications : Introduce polar groups (e.g., hydroxyl or pyridinyl) to improve bioavailability. shows 4-pyridinylpiperazine analogs achieve 50% oral bioavailability in murine models .
- In Silico Tools : Use molecular dynamics (MD) simulations to predict metabolic hotspots (e.g., CYP3A4 oxidation sites) and prioritize stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
